molecular formula C16H17N3O4S B5816452 1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine

1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine

Cat. No. B5816452
M. Wt: 347.4 g/mol
InChI Key: MJBFQNWBBGGRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine, also known as NPPB, is a chemical compound that has gained attention in the scientific community due to its unique properties. NPPB is a sulfonylurea compound that is commonly used in research to study its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Scientific Research Applications

Radiation Mitigation in Mice

The compound has been studied for its potential in mitigating gastrointestinal acute radiation syndrome (GI-ARS) in mice. This research discovered that 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine activates Hedgehog signaling by binding to the transmembrane domain of Smoothened. This action expands the intestinal stem cell (ISC) pool, leading to increased regeneration of intestinal crypts and prevention of GI-ARS, potentially useful in radiation accidents or mitigating normal tissue toxicity during radiotherapy of the abdomen (Duhachek-Muggy et al., 2019).

Adenosine A2B Receptor Antagonism

Research has explored the use of the compound in developing adenosine A2B receptor antagonists with a sulfonamide structure. New methods for sulfonamide synthesis were developed using p-nitrophenoxide as a leaving group, producing sulfonamides that were more potent at A2B receptors than their parent sulfonates. This research is significant for the development of new therapeutics targeting adenosine receptors (Yan et al., 2006).

Optical Properties in Tetrapyrazinoporphyrazines

The compound has been involved in the study of the optical properties of push-pull type tetrapyrazinoporphyrazines. These substances, with nitro- or sulfonyl-phenyl substituents, have shown notable absorption and fluorescence properties, which are significant for applications in material science and optical engineering (Lee et al., 2005).

Dansyl Group Modification in Peptides

Research involving the modification of peptides using dansyl derivatives, which includes reactions with compounds like 1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine, has been conducted. These studies are crucial in understanding protein and peptide interactions and modifications, potentially applicable in drug development and biochemical analysis (Buchta & Fridkin, 1985).

Aminolysis of Sulfamate Esters

Research on the kinetics of the reaction of 4-nitrophenyl sulfamate in acetonitrile with various amines has implications for understanding enzyme inhibitors. This study is significant in medicinal chemistry, particularly in the development of drugs targeting specific enzymatic pathways (Spillane et al., 2008).

properties

IUPAC Name

1-(2-nitrophenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-19(21)15-8-4-5-9-16(15)24(22,23)18-12-10-17(11-13-18)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBFQNWBBGGRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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